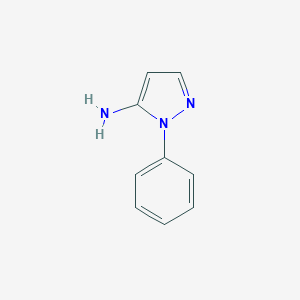

5-Amino-1-phenylpyrazole

Description

Properties

IUPAC Name |

2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNYYNAAEVZNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231911 | |

| Record name | Pyrazole, 5-amino-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-85-7 | |

| Record name | 1-Phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 5-amino-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-phenylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazole, 5-amino-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-amino-1-phenylpyrazole from ethyl 5-amino-1-phenylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-amino-1-phenylpyrazole from ethyl this compound-4-carboxylate. The described methodology involves a two-step process: the hydrolysis of the starting ethyl ester to its corresponding carboxylic acid, followed by a decarboxylation reaction to yield the final product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the chemical transformation and workflow to support research and development in medicinal chemistry and drug discovery.

Overview of the Synthetic Pathway

The conversion of ethyl this compound-4-carboxylate to this compound is achieved through two sequential chemical transformations:

-

Hydrolysis: The ethyl ester group is hydrolyzed under acidic conditions to yield this compound-4-carboxylic acid.

-

Decarboxylation: The resulting carboxylic acid is then heated, typically in a high-boiling point solvent, to induce decarboxylation and afford the desired this compound.

This synthetic route is a common strategy for accessing pyrazole scaffolds that are otherwise challenging to synthesize directly.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Ethyl this compound-4-carboxylate | C₁₂H₁₃N₃O₂ | 231.25 | 101-103 | White to off-white solid |

| This compound-4-carboxylic acid | C₁₀H₉N₃O₂ | 203.19 | 187 (dec.) | Solid |

| This compound | C₉H₉N₃ | 159.19 | Not readily available | Light yellow oil |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |

| Ethyl this compound-4-carboxylate | Data not readily available in searched sources. | Data not readily available in searched sources. |

| This compound-4-carboxylic acid | Data not readily available in searched sources. | Data not readily available in searched sources. |

| This compound | Data not readily available in searched sources. A related compound, 5-amino-3-methyl-1-phenylpyrazole, in CDCl₃ shows peaks at δ 7.45-7.20 (m, 5H, Ar-H), 5.61 (s, 1H, pyrazole-H), 3.65 (br s, 2H, NH₂), 2.19 (s, 3H, CH₃). | Data not readily available in searched sources. A related compound, 5-amino-3-methyl-1-phenylpyrazole, in CDCl₃ shows peaks at δ 150.1, 146.3, 139.8, 129.1, 125.5, 120.9, 97.2, 11.6. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Hydrolysis of Ethyl this compound-4-carboxylate

This procedure outlines the acidic hydrolysis of the starting ethyl ester to form this compound-4-carboxylic acid.

Materials:

-

Ethyl this compound-4-carboxylate

-

Concentrated Hydrochloric Acid (36%)

-

Deionized Water

-

Ice

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter paper

-

pH paper or meter

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl this compound-4-carboxylate (1.0 eq).

-

Add a 30-fold molar excess of 36% hydrochloric acid.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Maintain the reflux for a minimum of 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice water.

-

Adjust the pH of the solution to be acidic using additional hydrochloric acid if necessary, which will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water.

-

Dry the product, this compound-4-carboxylic acid, under vacuum.

A reported synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid indicates a yield of 68% and a melting point of 187 °C (460 K) with decomposition[1].

Step 2: Decarboxylation of this compound-4-carboxylic acid

This procedure describes the thermal decarboxylation of the intermediate carboxylic acid to yield the final product, this compound.

Materials:

-

This compound-4-carboxylic acid

-

High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

-

Round-bottom flask

-

Short path distillation head or air condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Sand bath or heating block

-

Apparatus for fractional distillation under reduced pressure (optional, for purification)

Procedure:

-

Place this compound-4-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

-

Add a suitable high-boiling point solvent to create a slurry.

-

Fit the flask with a short path distillation head or an air condenser to allow for the escape of carbon dioxide.

-

Heat the mixture in a sand bath or heating block to a temperature between 200-250 °C. The exact temperature will depend on the chosen solvent and should be sufficient to induce decarboxylation.

-

Maintain the temperature and stirring, monitoring the evolution of CO₂ gas. The reaction is complete when gas evolution ceases.

-

Cool the reaction mixture to room temperature.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography. The final product is reported to be a light yellow oily substance[2].

A similar synthesis reported a yield of 94% for the final product[2].

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical synthesis pathway from the starting material to the final product.

Caption: Experimental workflow for the two-step synthesis.

Concluding Remarks

This technical guide provides a comprehensive overview of the synthesis of this compound from its corresponding ethyl ester. The presented protocols are based on established chemical principles and can be adapted by researchers for their specific laboratory settings. The provided quantitative data, while noting the absence of specific characterization for the final product, offers valuable benchmarks for the synthesis. The visual diagrams of the reaction pathway and experimental workflow serve as clear and concise summaries of the process. This information is intended to facilitate the work of scientists and professionals in the field of drug development and organic synthesis.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-1-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-amino-1-phenylpyrazole, a key heterocyclic amine used as a building block in the synthesis of a wide range of biologically active compounds. Understanding these properties is critical for its application in medicinal chemistry, agrochemical research, and materials science. This document outlines its key characteristics, provides experimental protocols for their determination, and explores its role in relevant biological pathways.

Core Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in various chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Appearance | White to light orange-yellow solid | [1] |

| Melting Point | 51 °C | [1] |

| Boiling Point | 123-130 °C at 0.2 Torr | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| logP (predicted) | 1.14 | [2] |

| pKa (predicted) | 3.17 ± 0.10 | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug discovery and development. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C per minute for a rapid initial determination.

-

Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This provides a rough melting range.

-

For a more accurate determination, repeat the process with a fresh sample, setting the heating rate to 1-2 °C per minute, starting from a temperature approximately 10 °C below the previously observed melting point.

-

Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample as the melting point.

Determination of Solubility

Solubility is a critical parameter for drug delivery and formulation. The following protocol describes a general method for determining the solubility of this compound in various solvents.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol) to generate a calibration curve.

-

Add an excess amount of this compound to a known volume of the test solvent (e.g., water, ethanol, chloroform) in a vial.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the mobile phase used for HPLC analysis to a concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC and determine the concentration of this compound from the calibration curve.

-

Calculate the solubility in the test solvent (e.g., in mg/mL or mol/L).

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties. The shake-flask method is the traditional approach.

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

pH meter

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Buffer solutions

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Prepare a stock solution of this compound in n-octanol.

-

In a separatory funnel or centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of the water or buffer solution. The volume ratio is typically 1:1, but can be adjusted based on the expected logP.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully separate the two phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Biological Context and Signaling Pathways

This compound and its derivatives are known to interact with various biological targets, making them valuable scaffolds in drug discovery. One notable area of investigation is their role as enzyme inhibitors.

Inhibition of Nicotinamide N-methyltransferase (NNMT)

Derivatives of this compound, such as 5-amino-1MQ, have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT).[3][4] NNMT is an enzyme that plays a role in cellular metabolism and energy homeostasis. Its inhibition can lead to an increase in intracellular NAD+ levels, which in turn can activate sirtuins (e.g., SIRT1), a class of proteins involved in regulating cellular processes like metabolism, DNA repair, and inflammation.[3] This pathway is a target for therapeutic interventions in metabolic diseases and age-related disorders.

Caption: Inhibition of NNMT by a this compound derivative modulates the NAD+ salvage pathway.

Experimental Workflow in Drug Discovery

The synthesis and evaluation of this compound derivatives as potential therapeutic agents follow a structured workflow in drug discovery research. This process typically involves chemical synthesis, purification, characterization, and subsequent biological screening.

Caption: A general experimental workflow for the synthesis and evaluation of this compound derivatives.

This guide provides foundational knowledge on the physicochemical properties of this compound. The presented data and protocols are intended to support researchers in their efforts to design and develop novel molecules with enhanced efficacy and desirable drug-like properties. Further experimental investigation is encouraged to expand upon the predicted values and to explore the full potential of this versatile chemical scaffold.

References

A Technical Guide to 5-Amino-1-Phenylpyrazole Derivatives as Kinase Inhibitors

Introduction

The 5-amino-1-phenylpyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Protein kinases are crucial regulators of a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis.[1][3][4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1][5] Derivatives of the 5-aminopyrazole core have been successfully developed to target a wide range of kinases, including c-Jun N-terminal Kinase (JNK), p38 MAP Kinase, Fibroblast Growth Factor Receptors (FGFRs), and Bruton's Tyrosine Kinase (BTK), demonstrating the scaffold's versatility and therapeutic potential.[5]

This technical guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Synthesis of this compound Derivatives

The synthesis of the 5-aminopyrazole core is well-established, with the most common methods involving the cyclocondensation of a hydrazine derivative with a compound containing a 1,3-dielectrophilic system.

Common Synthetic Routes:

-

Reaction with β-Ketonitriles: The most prevalent method involves the reaction of substituted phenylhydrazines with various β-ketonitriles. This reaction is a direct and efficient way to construct the substituted 5-aminopyrazole ring system.[6]

-

Reaction with Malononitrile Derivatives: Alkylidenemalononitriles and other malononitrile derivatives serve as effective precursors, reacting with hydrazines to yield 5-amino-4-cyanopyrazoles.[6][7]

-

Multicomponent Reactions: One-pot, three-component reactions combining a benzaldehyde, malononitrile, and a phenylhydrazine in the presence of a suitable catalyst offer an efficient and eco-friendly route to highly substituted this compound derivatives.[7]

-

From Hydrazonoyl Halides: Substituted 5-aminopyrazoles can also be synthesized by treating active methylene compounds like malononitrile or ethyl cyanoacetate with hydrazonoyl halides in the presence of a base.[6]

The general workflow for the most common synthesis is depicted below.

Mechanism of Action: Kinase Inhibition

Derivatives of this compound predominantly function as ATP-competitive inhibitors .[4] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby interrupting the downstream signaling cascade.[3][8]

The binding is typically characterized by:

-

Hydrogen Bonding: The pyrazole core, particularly the amino group, often forms critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interactions of the adenine base of ATP.[8]

-

Hydrophobic Interactions: The N1-phenyl ring and other substituents on the scaffold occupy hydrophobic pockets within the active site. The specific nature of these substituents is a key determinant of both potency and selectivity.[8][9]

The planar nature of the pyrazole and the N-linked phenyl ring system allows for effective occupation of the typically smaller active site of kinases like JNK3 compared to the larger active site of p38, which can be exploited to achieve selectivity.[10]

Structure-Activity Relationships (SAR)

The potency and selectivity of this compound inhibitors are highly dependent on the nature and position of substituents around the core scaffold.

-

N1-Phenyl Group: Substituents on this ring are critical for occupying hydrophobic pockets and can significantly influence selectivity. For example, in the development of JNK3 inhibitors, modifications to this ring were crucial for achieving selectivity over the closely related p38 kinase.[9]

-

C5-Amino Group: This group is often a key hydrogen bond donor to the kinase hinge region. Acylation or substitution of this amine with groups that can occupy additional pockets can enhance potency. A urea linkage at this position has been used to connect to other aryl rings, maintaining a planar arrangement that is favorable for binding.[9]

-

C4 Position: Substitution at C4, often with carboxamide or cyano groups, provides another vector for modification to improve properties like solubility, cell permeability, and potency.[11][12]

-

C3 Position: Modifications at the C3 position can also be used to tune the inhibitor's properties and target specific interactions within the ATP-binding site.

Quantitative Data: Inhibitory Activity

The inhibitory activities of various this compound derivatives against different kinases are summarized below.

Table 1: Inhibitory Activity against JNK and p38 Kinases [9]

| Compound | JNK3 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) |

| SR-3576 | 7 | >20,000 | >2800 |

| SR-3451 | 10 | 1,100 | 110 |

| SR-3737 | 12 | 3 | 0.25 |

| SR-4186 | 100 | >20,000 | >200 |

| *Note: SR-3737 and SR-4186 are indazole-based but were part of the comparative study that led to the aminopyrazole series. |

Table 2: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs) [12]

| Compound | Target | IC50 (nM) |

| 10h | FGFR1 | 46 |

| 10h | FGFR2 | 41 |

| 10h | FGFR3 | 99 |

| 10h | FGFR2 V564F Mutant | 62 |

Table 3: Inhibitory Activity against Other Cancer-Related Kinases [1]

| Compound | Target Kinase | IC50 (nM) | Target Cancer Cell Line | Antiproliferative IC50 (µM) |

| 2 | Akt1 | 1.3 | HCT116 (Colon) | 0.95 |

| 8 | Aurora A | 35 | HCT116 (Colon) | 0.34 |

| 8 | Aurora B | 75 | SW620 (Colon) | 0.35 |

| 25 | CDK1 | 1520 | HepG2 (Liver) | 0.028 |

Experimental Protocols

General Protocol for Synthesis of this compound-4-carbonitrile

This protocol is a generalized procedure based on the common cyclocondensation method.[7]

-

Materials:

-

Substituted benzaldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Substituted phenylhydrazine (1.0 mmol)

-

Solvent (e.g., Ethanol/Water mixture)

-

Catalyst (e.g., DABCO, as described in some green chemistry approaches) (catalytic amount)

-

-

Procedure:

-

To a round-bottom flask, add the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), substituted phenylhydrazine (1.0 mmol), and the catalyst in the chosen solvent system.

-

Stir the reaction mixture at a specified temperature (e.g., 55 °C) for the required time (e.g., 15-30 minutes).[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials.

-

The crude product can be purified further by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound-4-carbonitrile derivative.

-

Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Protocol for In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of an inhibitor using an ADP-Glo™ Kinase Assay or a similar luminescence-based system that quantifies kinase activity by measuring ADP production.[13]

-

Materials:

-

Purified kinase of interest

-

Specific kinase substrate peptide

-

ATP (at or near the Km value for the kinase)

-

Test inhibitor (e.g., this compound derivative) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection

-

-

Procedure Workflow:

Conclusion

The this compound scaffold is a remarkably versatile and effective core for the design of potent and selective kinase inhibitors. Through systematic modifications guided by structure-activity relationship studies and structure-based design, this class of compounds has yielded inhibitors for a multitude of clinically relevant kinases. The straightforward synthesis and the potential for fine-tuning pharmacological profiles ensure that this compound derivatives will continue to be a significant area of focus for researchers and drug development professionals in the ongoing quest for novel targeted therapies.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to the Biological and Medicinal Properties of 5-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminopyrazole nucleus is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of a diverse array of biologically active compounds. Its inherent structural features, including multiple points for substitution and the presence of hydrogen bond donors and acceptors, allow for the fine-tuning of physicochemical properties and target-specific interactions. This technical guide provides an in-depth overview of the significant biological and medicinal properties of 5-aminopyrazole derivatives, with a focus on their anticancer, kinase inhibitory, and antimicrobial activities. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to support further research and drug development efforts in this promising area.

Biological and Medicinal Properties

5-Aminopyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs. Their versatility stems from the ability to readily modify the pyrazole core and the 5-amino group, leading to compounds with tailored biological profiles.

Anticancer Activity

A significant area of investigation for 5-aminopyrazole derivatives is in oncology. These compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.

Kinase Inhibition

One of the most prominent roles of 5-aminopyrazoles is as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases. Specific kinases targeted by 5-aminopyrazole derivatives include:

-

p38 Mitogen-Activated Protein Kinase (MAPK): These kinases are involved in cellular responses to stress and inflammation. Inhibition of p38 MAPK is a therapeutic strategy for inflammatory disorders and certain cancers.

-

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target for B-cell malignancies.

-

Cyclin-Dependent Kinases (CDKs): These enzymes control the progression of the cell cycle, and their inhibition is a well-established anticancer strategy. Notably, 5-aminopyrazole-based compounds have been developed as potent CDK9 inhibitors.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. 5-Aminopyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity. They have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro biological activity of representative 5-aminopyrazole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 5-Aminopyrazole Derivatives (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | HepG2 (Liver) | Reference |

| Aryl azo imidazo[1,2-b]pyrazole 26a | 6.1 ± 0.4 | - | - | - | [1] |

| Aryl azo imidazo[1,2-b]pyrazole 26b | 8.0 ± 0.5 | - | - | - | [1] |

| Aryl azo imidazo[1,2-b]pyrazole 26c | 7.4 ± 0.3 | - | - | - | [1] |

| Compound 1 | 22.4 | 0.34 | - | - | [2] |

| Compound 2 | - | 0.34 | - | - | [2] |

| Pyrazoline 5 | - | - | - | - | [3] |

| 3,5-diaminopyrazole-1-carboxamide XIII | 7.97 | 9.54 | - | 6.57 | [4] |

Table 2: Kinase Inhibitory Activity of 5-Aminopyrazole Derivatives (IC50 values in nM)

| Compound/Derivative | p38α MAPK | BTK | CDK1 | CDK9 | Reference |

| Imidazo[1,2-b]pyrazol-3-one 19 | - | - | - | - | [1] |

| Imidazo[1,2-b]pyrazol-3-one 20 | - | - | - | - | [1] |

| Compound 24 | - | - | 2380 | - | [5] |

| Compound 25 | - | - | 1520 | - | [5] |

| 3,5-diaminopyrazole-1-carboxamide XIII | - | - | - | 160 | [4] |

Table 3: Antimicrobial Activity of 5-Aminopyrazole Derivatives (MIC values in µg/mL)

| Compound/Derivative | S. aureus | E. coli | P. aeruginosa | M. tuberculosis | Reference |

| Imidazo[1,2-b]pyrazole 22 | - | 0.03 | 0.49 | - | [1] |

| Imidazo[1,2-b]pyrazole 23 | - | - | 0.98 | - | [1] |

| Compound 3c | 32-64 | - | - | Moderate Activity | [6] |

| Compound 4b | 32-64 | - | - | - | [6] |

| Compound 4a | - | - | - | Moderate Activity (MDR) | [6] |

| Schiff base 6b | 1.95-15.62 | 1.95-15.62 | 1.95-15.62 | - | [7] |

| Schiff base 7b | 1.95-15.62 | 1.95-15.62 | 1.95-15.62 | - | [7] |

| Schiff base 7c | 1.95-15.62 | 1.95-15.62 | 1.95-15.62 | - | [7] |

| Schiff base 8a | 1.95-15.62 | 1.95-15.62 | 1.95-15.62 | - | [7] |

| Schiff base 8d | 1.95-15.62 | 1.95-15.62 | 1.95-15.62 | - | [7] |

| Schiff base 9b | 1.95-15.62 | 1.95-15.62 | 1.95-15.62 | - | [7] |

| Indazole 2 | - | - | - | - | [8] |

| Indazole 3 | - | - | - | - | [8] |

| Indazole 5 | 64-128 | - | - | - | [8] |

| Pyrazoline 9 | 4 | - | - | - | [8] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of 5-aminopyrazole derivatives.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole test compounds in complete cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Prepare various concentrations of the 5-aminopyrazole test compounds and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of the test compound with the DPPH solution. A typical ratio is 1:1 (v/v). Include a blank containing the solvent and DPPH.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Kinase Inhibition Assay (General Protocol)

Principle: Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase. This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Protocol:

-

Reagents: Recombinant active kinase, specific substrate (peptide or protein), ATP, kinase assay buffer, and the 5-aminopyrazole test compound.

-

Reaction Setup: In a suitable microplate (e.g., 384-well), add the kinase, substrate, and varying concentrations of the test compound diluted in kinase assay buffer. Include a no-inhibitor control and a no-enzyme control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods can be used:

-

Radiometric Assay: Utilizes [γ-³²P]ATP and measures the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence/FRET-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.

-

ELISA: Uses a specific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by 5-aminopyrazole derivatives and a typical experimental workflow.

p38 MAPK Signaling Pathway

Caption: Simplified p38 MAPK signaling cascade.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Caption: Key components of the BTK signaling pathway.

CDK9-Mediated Transcriptional Regulation

Caption: Role of CDK9 in overcoming transcriptional pausing.

Experimental Workflow for In Vitro Anticancer Drug Screening

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Versatility of the 5-Aminopyrazole Scaffold: A Technical Guide for Pharmaceutical and Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in both the pharmaceutical and agrochemical industries. Its inherent structural features, including multiple sites for substitution and the ability to engage in a variety of chemical reactions, make it a versatile building block for the synthesis of diverse and biologically active molecules.[1][2][3] This technical guide provides an in-depth overview of the synthesis, applications, and biological activities of 5-aminopyrazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmaceutical Applications: A Scaffold for Diverse Therapeutic Agents

5-Aminopyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as valuable leads in drug discovery.[1][4] Their ability to serve as precursors for fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, further expands their chemical space and therapeutic potential.[5][6]

Anticancer Activity

A significant area of research has focused on the development of 5-aminopyrazole-based anticancer agents. These compounds have been shown to inhibit various kinases and other cellular targets involved in cancer progression.

Table 1: Anticancer Activity of Selected 5-Aminopyrazole Derivatives (IC50 values)

| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidinyl amide | Various cancer cell lines | Varies | [6] |

| 5-Aminopyrazole-4-carboxamide-based BKI | Cryptosporidium parvum | Varies | [7] |

| 3,5-diaminopyrazole-1-carboxamide XIII | HePG2 | 6.57 | [8] |

| 3,5-diaminopyrazole-1-carboxamide XIII | HCT-116 | 9.54 | [8] |

| 3,5-diaminopyrazole-1-carboxamide XIII | MCF-7 | 7.97 | [8] |

| Pyrazole derivative 5b | Various tumor cells | Varies | [9] |

| Imidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | MSSA and MRSA | 3.12 - 4.61 (µg/mL) | [10] |

Anti-inflammatory and Kinase Inhibitory Activity

5-Aminopyrazole derivatives have been investigated as potent inhibitors of various kinases, including p38 mitogen-activated protein kinase (MAPK) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in inflammatory diseases and cancer.[2][11]

Table 2: Anti-inflammatory and Kinase Inhibitory Activity of Selected 5-Aminopyrazole Derivatives

| Compound/Derivative | Target | IC50/EC50 | Reference |

| N-pyrazole, N'-aryl ureas | p38 MAP kinase | Varies | |

| 5-amino-pyrazole scaffold (2j) | p38α MAP kinase | Potent inhibition | [11] |

| 1-(1H-benzimidazol-5-yl)-5-aminopyrazoles | FGFR1 over FGFR4 | >80-fold selectivity | [2] |

| Aminopyrazole based FGFR inhibitors | Wild-type and mutant FGFR | Excellent activity | [12] |

Signaling Pathways Targeted by 5-Aminopyrazole Derivatives

p38 MAP Kinase Signaling Pathway:

Certain 5-aminopyrazole derivatives function as allosteric inhibitors of p38 MAP kinase, a key regulator of proinflammatory cytokine production.[13] They bind to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation of the kinase.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical reactivity. This technical guide provides an in-depth overview of the primary synthetic methodologies for preparing derivatives of this important heterocyclic system. Detailed experimental protocols, comparative quantitative data, and visual representations of reaction workflows are presented to facilitate the practical application of these methods in a laboratory setting.

Introduction to the 5-Amino-1H-pyrazole-4-carbonitrile Scaffold

5-Aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention due to their wide range of applications, including as anti-inflammatory agents, kinase inhibitors, and agrochemicals. The presence of multiple reactive sites—the amino group, the nitrile function, and the pyrazole ring nitrogens—makes them valuable intermediates for the synthesis of more complex fused heterocyclic systems. This guide focuses on the construction of the core 5-amino-1H-pyrazole-4-carbonitrile moiety, a common precursor to a multitude of functionalized molecules.

General Synthetic Strategies

The most prevalent and efficient methods for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives involve the cyclocondensation of a hydrazine derivative with a suitable three-carbon electrophilic component possessing two nitrile groups or a nitrile and a leaving group. Variations in starting materials, catalysts, and reaction conditions have been explored to optimize yields, reduce reaction times, and promote greener chemical processes.

Methodology 1: Michael Addition-Cyclization of Aryl Hydrazines and (Ethoxymethylene)malononitrile

A straightforward and highly regioselective method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of aryl hydrazines with (ethoxymethylene)malononitrile. The reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.

Experimental Protocol

To a solution of the appropriate aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere and with magnetic stirring, (ethoxymethylene)malononitrile (1.2 mmol) is added slowly. The resulting mixture is heated to reflux for 4 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL). The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.[1]

Quantitative Data

| Entry | Aryl Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | Phenylhydrazine | Ethanol | 4 | 85 | [1] |

| 2 | 4-Fluorophenylhydrazine | Ethanol | 4 | 88 | [1] |

| 3 | 2,4-Difluorophenylhydrazine | Ethanol | 4 | 90 | [1] |

| 4 | Perfluorophenylhydrazine | Ethanol | 4 | 75 | [1] |

| 5 | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | Ethanol | 4 | 82 | [1] |

Reaction Workflow

Caption: Workflow for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Methodology 2: Three-Component Reaction using a Heterogeneous Catalyst

A green and efficient approach for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is the one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine in the presence of a recyclable catalyst. This methodology avoids the pre-synthesis of intermediates and often proceeds under milder conditions.

Experimental Protocol

A mixture of an aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of Fe3O4@SiO2@Tannic acid (0.1 g) is stirred at room temperature for the specified time.[2][3] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the catalyst is magnetically separated, and the product is isolated by recrystallization from a suitable solvent like ethanol.

Quantitative Data

| Entry | Aldehyde Derivative | Hydrazine Derivative | Catalyst | Time (min) | Yield (%) | Reference |

| 1 | 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | Phenylhydrazine | Fe3O4@SiO2@Tannic acid | 20 | 95 | [2][3] |

| 2 | 5-((2-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | Phenylhydrazine | Fe3O4@SiO2@Tannic acid | 25 | 92 | [2][3] |

| 3 | 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzaldehyde | Phenylhydrazine | Fe3O4@SiO2@Tannic acid | 20 | 94 | [2][3] |

| 4 | 5-((4-bromophenyl)diazenyl)-2-hydroxybenzaldehyde | Phenylhydrazine | Fe3O4@SiO2@Tannic acid | 25 | 93 | [2][3] |

| 5 | 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | p-Tolylhydrazine | Fe3O4@SiO2@Tannic acid | 20 | 96 | [2][3] |

Proposed Reaction Mechanism

The reaction is proposed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine to the resulting arylidene malononitrile intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 5-aminopyrazole product.

Caption: Proposed mechanism for the three-component synthesis.

Methodology 3: Synthesis from N-Tosylhydrazones

A more recent development involves the synthesis of 5-amino-1H-pyrazole-4-carbonitriles from N-tosylhydrazones and malononitrile. This method offers a palladium-free route to these valuable intermediates.

Experimental Protocol

A mixture of N-tosylhydrazone (0.2 mmol) and malononitrile (0.3 mmol) in a suitable solvent such as HFIP (0.1 mL) is stirred under basic conditions. The reaction progress is monitored, and upon completion, the product is isolated and purified. This method has been successfully applied in the total synthesis of the drug Ibrutinib.[4]

Quantitative Data

| Entry | N-Tosylhydrazone Derivative | Solvent | Base | Time (h) | Yield (%) | Reference |

| 1 | 4-Phenoxybenzaldehyde N-tosylhydrazone | HFIP | - | 24 | 76 | [4] |

| 2 | Benzaldehyde N-tosylhydrazone | HFIP | - | 24 | 85 | [4] |

| 3 | 4-Methoxybenzaldehyde N-tosylhydrazone | HFIP | - | 24 | 82 | [4] |

| 4 | 4-Chlorobenzaldehyde N-tosylhydrazone | HFIP | - | 24 | 78 | [4] |

Synthetic Application Workflow

Caption: Application in the synthesis of a key intermediate for Ibrutinib.

Conclusion

The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives can be achieved through several efficient and robust methodologies. The choice of a specific synthetic route will depend on the desired substitution pattern, availability of starting materials, and the scale of the reaction. The classic Michael addition-cyclization offers high yields and regioselectivity for N-aryl derivatives. Modern three-component reactions, often employing recyclable catalysts, provide a greener and more atom-economical alternative. Furthermore, novel methods utilizing N-tosylhydrazones are expanding the scope of accessible derivatives and have proven valuable in the synthesis of complex pharmaceutical agents. This guide provides the foundational knowledge and practical details for researchers to successfully synthesize and explore the potential of this versatile class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 3. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

5-Aminopyrazole Derivatives: A Versatile Scaffold for the Synthesis of Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of bioactive compounds. Its unique chemical properties, including the presence of multiple nucleophilic sites, allow for the construction of diverse heterocyclic systems with significant therapeutic potential. This technical guide provides a comprehensive overview of the utility of 5-aminopyrazole derivatives in drug discovery, detailing their synthesis, biological activities, and the signaling pathways they modulate.

Introduction to 5-Aminopyrazole Derivatives

5-Aminopyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and an amino group at the C5 position. This arrangement of atoms confers a unique reactivity, making them ideal precursors for the synthesis of fused heterocyclic systems such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines.[1][2] These fused systems are often isosteres of endogenous purines, allowing them to interact with a variety of biological targets.

The biological activities of compounds derived from 5-aminopyrazoles are broad and include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5] The adaptability of the 5-aminopyrazole core allows for fine-tuning of steric and electronic properties through substitution, enabling the optimization of potency and selectivity for specific biological targets.

Synthesis of Bioactive Compounds from 5-Aminopyrazole Derivatives

The general strategy for the synthesis of bioactive compounds from 5-aminopyrazoles involves the condensation of the 5-aminopyrazole core with a suitable biselectrophilic reagent. The exocyclic amino group and the endocyclic nitrogen atom of the pyrazole ring act as nucleophiles, attacking the electrophilic centers of the reagent to form a new fused ring system.

A common and versatile reaction is the synthesis of pyrazolo[1,5-a]pyrimidines through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[6][7] This reaction can be catalyzed by either acid or base and often proceeds with high regioselectivity.

Figure 1: General experimental workflow for the synthesis and evaluation of bioactive compounds from 5-aminopyrazole derivatives.

Quantitative Data on Bioactive Derivatives

The following tables summarize the biological activities of various compounds derived from 5-aminopyrazole precursors.

Anticancer Activity

Many 5-aminopyrazole derivatives have demonstrated potent anticancer activity against a range of cancer cell lines. The data is often presented as the half-maximal inhibitory concentration (IC50).

| Compound/Derivative | Target/Cell Line | IC50 | Reference |

| Pyrazolo[1,5-a]pyrimidines | |||

| Compound 10h | FGFR1 | 46 nM | [8] |

| FGFR2 | 41 nM | [8] | |

| FGFR3 | 99 nM | [8] | |

| FGFR2 V564F | 62 nM | [8] | |

| NCI-H520 (Lung Cancer) | 19 nM | [8] | |

| SNU-16 (Gastric Cancer) | 59 nM | [8] | |

| KATO III (Gastric Cancer) | 73 nM | [8] | |

| 3,5-diaminopyrazole-1-carboxamide XIII | HePG2 (Liver Cancer) | 6.57 µM | [9] |

| HCT-116 (Colon Cancer) | 9.54 µM | [9] | |

| MCF-7 (Breast Cancer) | 7.97 µM | [9] | |

| CDK-9 | 0.16 µM | [9] | |

| 5-Aminopyrazole Derivative 7j | MCF-7 (Breast Cancer) | 16.36 µg/ml | [10] |

Antimicrobial Activity

5-Aminopyrazole derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- |[11] | | Imidazo[1,2-b]pyrazole 22 | Escherichia coli | 0.03 |[11] | | | Pseudomonas aeruginosa | 0.49 |[11] | | Imidazo[1,2-b]pyrazole 23 | Bacillus subtilis | 0.03 |[11] | | | Pseudomonas aeruginosa | 0.98 |[11] | | Pyrazolo[5,1-c][1][4][12]triazine 92a | Staphylococcus aureus | Moderate Activity |[11] | | | Pseudomonas aeruginosa | Moderate Activity |[11] | | | Klebsiella pneumoniae | Moderate Activity |[11] | | 5-Pyrazolyl-urea 3c | Multidrug-resistant Staphylococcus | 32-64 |[13] | | 5-Pyrazolyl-urea 4b | Multidrug-resistant Staphylococcus | 32-64 |[13] | | 5-Pyrazolyl-urea 3c | Mycobacterium tuberculosis | Moderate Activity |[13] | | 5-Pyrazolyl-urea 4a | Mycobacterium tuberculosis | Moderate Activity |[13] |

Signaling Pathways Modulated by 5-Aminopyrazole Derivatives

The therapeutic effects of 5-aminopyrazole derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to stressful stimuli and inflammatory cytokines.[2][3] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain 5-aminopyrazole derivatives have been developed as potent inhibitors of p38α MAPK.[14]

Figure 2: The p38 MAPK signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1][4] Aberrant activation of this pathway is a known driver of various cancers. Covalent inhibitors based on the 5-aminopyrazole scaffold have been designed to target both wild-type and mutant forms of FGFRs.[8]

Figure 3: The FGFR signaling pathway, a target for 5-aminopyrazole-based inhibitors.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[12][15] 5-Aminopyrazole derivatives have been developed as inhibitors of various CDKs, thereby halting uncontrolled cell proliferation.

Figure 4: The CDK signaling pathway and its inhibition by 5-aminopyrazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-aminopyrazole derivatives.

General Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol describes a three-component, one-pot synthesis of a 5-aminopyrazole derivative.[16]

Materials:

-

Phenyl hydrazine

-

Benzaldehyde derivative

-

Malononitrile

-

LDH@PTRMS@DCMBA@CuI catalyst

-

Ethanol

-

Water

-

Ethyl acetate

-

n-Hexane

Procedure:

-

To a test tube, add phenyl hydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

-

Add a 1:1 mixture of water and ethanol (1 mL total) to the test tube.

-

Stir the reaction mixture at 55 °C using a magnetic stirrer.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 n-hexane:ethyl acetate.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Isolate the product by filtration and wash with cold ethanol.

-

Purify the product by recrystallization from a suitable solvent if necessary.

Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol outlines the synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.[17]

Step 1: Synthesis of β-enaminones

-

In a microwave reactor vial, combine the appropriate methyl ketone (1.0 mmol) and an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

-

Irradiate the mixture in the microwave at 160 °C for 15 minutes.

-

After cooling, remove the excess DMF-DMA under reduced pressure to yield the crude β-enaminone.

Step 2: Cyclocondensation

-

In a suitable reaction vessel, dissolve the crude β-enaminone (1.0 mmol) and 3-methyl-1H-pyrazol-5-amine (1.0 mmol) in glacial acetic acid.

-

Reflux the mixture for the time required to complete the reaction (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the product by column chromatography or recrystallization.

MTT Assay for Anticancer Activity

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

5-aminopyrazole derivative stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 5-aminopyrazole derivative in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion

5-Aminopyrazole derivatives represent a highly valuable and versatile class of compounds in the field of drug discovery. Their synthetic accessibility and the wide range of biological activities exhibited by their derivatives make them an attractive starting point for the development of novel therapeutics. The ability to systematically modify the 5-aminopyrazole scaffold allows for the optimization of pharmacological properties, leading to the identification of potent and selective agents against various diseases, particularly cancer and infectious diseases. Further exploration of this privileged scaffold is likely to yield new and improved drug candidates in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 16. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]

A Technical Guide to the Chemical Properties and Structure of 5-Amino-1-Phenylpyrazole for Drug Discovery and Development

Abstract: 5-Amino-1-phenylpyrazole is a key heterocyclic compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry. Its unique structure, characterized by a phenyl group at the N1 position and a reactive amino group at C5, makes it a versatile building block for the synthesis of a wide range of bioactive molecules and fused heterocyclic systems. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthetic routes, and reactivity. Furthermore, it explores its critical role in drug development as a scaffold for potent enzyme inhibitors, with a focus on its application in targeting key signaling pathways such as the p38α MAP kinase and Fibroblast Growth Factor Receptor (FGFR) pathways, which are implicated in inflammatory diseases and oncology.

Core Structure and Chemical Identity

This compound is an aromatic heterocyclic amine. The core structure consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, substituted with a phenyl group at the N1 position and an amino group at the C5 position. This arrangement of functional groups provides multiple sites for chemical modification, making it a valuable precursor in synthetic chemistry.

| Identifier | Value |

| IUPAC Name | 1-Phenyl-1H-pyrazol-5-amine[1][2] |

| CAS Number | 826-85-7[1][3][4][5] |

| Molecular Formula | C₉H₉N₃[1] |

| Molecular Weight | 159.19 g/mol |

| InChI | InChI=1S/C9H9N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,10H2[2] |

| InChIKey | ZVNYYNAAEVZNDW-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=CC=N2)N[6] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound and its common derivatives are crucial for their application in synthesis and drug design. The following table summarizes key quantitative data.

| Property | This compound | 5-Amino-3-methyl-1-phenylpyrazole |

| CAS Number | 826-85-7[1][3][4][5] | 1131-18-6[7][8][9] |

| Molecular Formula | C₉H₉N₃[1] | C₁₀H₁₁N₃[7][8][10][11] |

| Molecular Weight | 159.19 g/mol | 173.22 g/mol [11] |

| Appearance | - | Off-white to light brown powder[11] |

| Melting Point | 51°C[3] | 114-117 °C[8][9] |

| Boiling Point | 123-130 °C (at 0.2 Torr)[3] | - |

| Solubility | Slightly soluble in Chloroform and Methanol[3] | - |

Synthesis and Reactivity

The synthesis of 5-aminopyrazoles is well-established, with common routes involving the cyclization of hydrazines with β-functionalized nitriles.[12]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazol-5-amine (F1) This protocol is adapted from a procedure for the synthesis of the target compound from an ethoxy-substituted precursor.[13]

-

Reaction Setup: Dissolve 5-Amino-4-ethoxy-1-phenylpyrazole (1 equivalent) in 36% hydrochloric acid solution (30 equivalents).

-

Reflux: Stir the reaction mixture under reflux conditions overnight. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Slowly pour the cooled mixture into ice water and adjust the pH to basic using an ammonia solution.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[13]

Protocol 2: General Method for Multi-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives This one-pot method is a modern, efficient approach to synthesizing highly substituted aminopyrazoles.[14][15]

-

Reaction Mixture: In a suitable reaction vessel, combine phenylhydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and a catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g).[14][15]

-

Solvent and Conditions: Add H₂O/EtOH (1:1, 1 mL) as the solvent and stir the mixture at 55 °C.[14]

-

Monitoring: Track the progress of the reaction using TLC (n-hexane/ethyl acetate, 1:1).

-

Isolation: Upon completion, cool the mixture to room temperature. Add hot ethanol or chloroform to dissolve the product and separate the catalyst via centrifugation.

-

Purification: Evaporate the solvent from the supernatant and recrystallize the solid residue from ethanol to yield the pure product.[14]

Synthetic and Reactivity Workflows

The 5-aminopyrazole scaffold is a versatile building block, primarily due to the presence of multiple nucleophilic sites (N1-H, C5-NH₂, and C4-H), which allows for diverse derivatization.[16]

The reactivity of the core scaffold allows for the synthesis of various fused heterocyclic systems with significant biological activities.

Applications in Drug Development and Signaling Pathways

The 5-aminopyrazole scaffold is instrumental in the design of targeted therapies due to its ability to form key interactions within the active sites of enzymes, particularly kinases.

Inhibition of p38α MAP Kinase

The 5-aminopyrazole scaffold has been successfully utilized to develop potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase.[17][18] This enzyme is a key component of a signaling cascade that responds to inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNFα).[19] Inhibitors based on this scaffold have shown excellent cellular potency and in vivo efficacy in preclinical models of inflammation.[17]

Inhibition of Fibroblast Growth Factor Receptors (FGFR)

Aberrant signaling through the Fibroblast Growth Factor Receptor (FGFR) family is a known driver in various cancers.[20] A significant challenge in FGFR inhibitor therapy is the emergence of drug resistance, often through "gatekeeper" mutations in the kinase domain. Derivatives of 5-aminopyrazole have been designed as covalent inhibitors that can potently target both wild-type and gatekeeper mutant forms of FGFRs.[21][22][23] These compounds form an irreversible bond with a cysteine residue in the P-loop of the kinase, providing sustained inhibition.[23]

Other Applications

This compound also serves as a reagent for synthesizing derivatives that act as inhibitors for other important enzyme families, such as the cytochrome P450 2C subfamily (CYP2C).[13] The pyrazole scaffold is known to interact with the heme iron of P450 enzymes, and modifications on this core can modulate the selectivity and potency of inhibition.[24]

Conclusion

This compound is a foundational scaffold in medicinal chemistry and drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its structural features are well-suited for targeting the active sites of critical enzymes. Its demonstrated success in developing potent inhibitors for pathways involved in inflammation and cancer underscores its continued importance for researchers, scientists, and drug development professionals seeking to create novel and effective therapeutics.

References

- 1. Pyrazole, 5-amino-1-phenyl- | SIELC Technologies [sielc.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 826-85-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. CAS RN 826-85-7 | Fisher Scientific [fishersci.com]

- 6. PubChemLite - 1-phenyl-1h-pyrazol-5-amine (C9H9N3) [pubchemlite.lcsb.uni.lu]

- 7. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-氨基-3-甲基-1-苯基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-Amino-3-methyl-1-phenylpyrazole 97 1131-18-6 [sigmaaldrich.com]

- 10. A15754.06 [thermofisher.com]

- 11. chemimpex.com [chemimpex.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. This compound | 826-85-7 [chemicalbook.com]

- 14. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 19. p38 Inhibitors Products: R&D Systems [rndsystems.com]

- 20. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Prominence of Pyrazole Derivatives in Oncology: A Technical Guide to their Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, pyrazole and its derivatives have emerged as a particularly promising scaffold in the design of next-generation cancer therapeutics. This technical guide delves into the core aspects of pyrazole derivatives' anticancer potential, offering a comprehensive overview of their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the field of oncology.